Rosane

描述

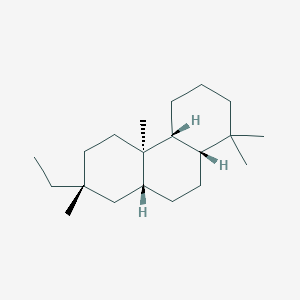

Structure

3D Structure

属性

分子式 |

C20H36 |

|---|---|

分子量 |

276.5 g/mol |

IUPAC 名称 |

(2R,4aR,4bR,8aR,10aR)-2-ethyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H36/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19-,20-/m1/s1 |

InChI 键 |

CZEZFPXHDTYEBI-UNNPPQAFSA-N |

SMILES |

CCC1(CCC2(C(C1)CCC3C2CCCC3(C)C)C)C |

手性 SMILES |

CC[C@@]1(CC[C@@]2([C@@H](C1)CC[C@@H]3[C@H]2CCCC3(C)C)C)C |

规范 SMILES |

CCC1(CCC2(C(C1)CCC3C2CCCC3(C)C)C)C |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Rosane Diterpenes: A Technical Guide for Researchers

Abstract

Rosane diterpenes, a significant class of natural products characterized by their unique tricyclic carbon skeleton, have emerged as a focal point of intensive research due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound diterpenes, with a primary focus on their anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, detailed experimental methodologies, and elucidation of the underlying molecular mechanisms through signaling pathway diagrams.

Introduction

Diterpenes are a class of C20 terpenoids biosynthesized from four isoprene (B109036) units. Among the various structural types of diterpenes, the this compound skeleton has attracted considerable attention. This compound diterpenes are primarily isolated from plants of the Lamiaceae and Euphorbiaceae families, with well-known examples being carnosic acid and carnosol (B190744) from rosemary (Rosmarinus officinalis). These compounds have demonstrated a broad spectrum of biological effects, positioning them as promising candidates for the development of novel therapeutic agents. This guide will systematically review their key biological activities, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this field.

Anti-inflammatory Activity

This compound diterpenes exhibit potent anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. Their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) is well-documented.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various this compound diterpenes against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Source | Assay | IC50 (µM) | Reference |

| Carnosic Acid | Rosmarinus officinalis | NO Production Inhibition (RAW 264.7) | 2.5 - 20 | [1] |

| Carnosol | Rosmarinus officinalis | NO Production Inhibition (RAW 264.7) | 12.5 - 50 µg/mL | [1] |

| New ent-rosane diterpenoid | Euphorbia hylonoma | NO Production Inhibition (RAW 264.7) | Not specified, but active | [2] |

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound diterpenes, such as carnosic acid and carnosol, are largely attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3] Upon stimulation by inflammatory agents like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound diterpenes can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] Concurrently, they can suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[1]

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound diterpenes.

Anticancer Activity

A growing body of evidence suggests that this compound diterpenes possess significant anticancer properties, including the ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines.

Quantitative Data: Cytotoxic Activity

The following table presents the IC50 values of this compound diterpenes against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Carnosic Acid | A549 (Lung) | 51.9 - 73.3 | [4] |

| Carnosic Acid | MDA-MB-231 (Breast) | 51.9 - 73.3 | [4] |

| Carnosic Acid | DU145 (Prostate) | 51.9 - 73.3 | [4] |

| Carnosic Acid | A2780 (Ovarian) | 51.9 - 73.3 | [4] |

| Carnosic Acid | A2780-cis (Ovarian, cisplatin-resistant) | 51.9 - 73.3 | [4] |

| Carnosol | HL60 (Leukemia) | ~20 | [5] |

| Carnosol | HT1080 (Fibrosarcoma) | ~30 | [5] |

Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest

This compound diterpenes can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[5] Furthermore, they have been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phases, thereby halting the proliferation of cancer cells.[6] The activation of AMP-activated protein kinase (AMPK) by carnosic acid and carnosol has also been implicated in their antiproliferative effects.[7]

Caption: Mechanisms of anticancer activity of this compound diterpenes.

Antimicrobial Activity

Several this compound diterpenes have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. This suggests their potential as novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound diterpenes against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound Diterpenes from Euphorbia | Staphylococcus aureus | Moderate activity reported | [8][9] |

| This compound Diterpenes from Euphorbia | Bacillus subtilis | Moderate activity reported | [8][9] |

| This compound Diterpenes from Euphorbia | Escherichia coli | Weak to moderate activity | [8][9] |

| This compound Diterpenes from Euphorbia | Pseudomonas aeruginosa | Weak to moderate activity | [8][9] |

Enzyme Inhibitory Activity

This compound diterpenes have been found to inhibit the activity of various enzymes, which contributes to their overall biological effects. A notable example is the inhibition of lipase (B570770).

Quantitative Data: Enzyme Inhibition

The following table highlights the enzyme inhibitory activity of specific this compound diterpenes.

| Compound | Enzyme | IC50 (µM) | Reference |

| Aromatic this compound Diterpenoid | Lipase | 1.0 | [10] |

| Engleromycenolic acid B (this compound-type) | Cholesterol Ester Transfer Protein (CETP) | Weak inhibition | [11] |

| Rosololactone (this compound-type) | Cholesterol Ester Transfer Protein (CETP) | Weak inhibition | [11] |

| Rosenonolactone (this compound-type) | Cholesterol Ester Transfer Protein (CETP) | Weak inhibition | [11] |

| 7-Deoxyrosenonolactone (this compound-type) | Cholesterol Ester Transfer Protein (CETP) | Weak inhibition | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of this compound diterpenes.

Determination of Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound diterpenes on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The production of NO is an indicator of the inflammatory response in macrophages. NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻). The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound diterpene compounds

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Pre-treat the cells with various concentrations of the this compound diterpene compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Determination of Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound diterpenes on cancer cell lines by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium with supplements

-

This compound diterpene compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound diterpene compounds and incubate for 24, 48, or 72 hours.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.

Determination of Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound diterpenes against pathogenic microorganisms.

Principle: The broth microdilution method is a quantitative assay where a standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid culture medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound diterpene compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Resazurin (B115843) or other growth indicators (optional)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the this compound diterpene compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by adding a growth indicator like resazurin and measuring the color change or absorbance. The MIC is the lowest concentration at which no visible growth is observed.

Structure-Activity Relationships

Preliminary structure-activity relationship (SAR) studies on this compound diterpenes have provided some insights into the structural features crucial for their biological activities. For instance, in the context of anti-inflammatory activity, the presence and position of hydroxyl and carboxyl groups on the this compound skeleton appear to significantly influence their inhibitory effects on NO production. Further research is needed to establish comprehensive SAR models for the various biological activities of this class of compounds.

Conclusion and Future Perspectives

This compound diterpenes represent a promising class of natural products with a wide array of significant biological activities. Their potent anti-inflammatory and anticancer effects, coupled with their antimicrobial and enzyme inhibitory properties, underscore their potential for the development of new therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for their rational design and optimization.

Future research should focus on the isolation and characterization of novel this compound diterpenes from diverse natural sources, including marine organisms, which remain a largely untapped resource. Comprehensive structure-activity relationship studies are crucial for the design of more potent and selective analogues. Furthermore, preclinical and clinical studies are warranted to translate the promising in vitro findings into tangible therapeutic applications. The in-depth technical information provided in this guide is intended to serve as a valuable resource to accelerate research and development in the exciting field of this compound diterpenes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnosic Acid and Carnosol Activate AMPK, Suppress Expressions of Gluconeogenic and Lipogenic Genes, and Inhibit Proliferation of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Abietane Diterpenes from Euphorbia Pseudocactus Berger (Euphorbiaceae) and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Abietane Diterpenes from Euphorbia Pseudocactus Berger (Euphorbiaceae) and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic this compound diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects against lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Diterpenes from Cultures of the Fungus Engleromyces goetzii and Their CETP Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Rosane Diterpenes from Jatropha curcas: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rosane diterpenes isolated from the plant Jatropha curcas. It collates quantitative data on their biological activities, details the experimental protocols for their isolation and characterization, and visualizes key experimental workflows and biological pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Jatropha curcas, a plant belonging to the Euphorbiaceae family, is a rich source of a diverse array of diterpenoids, a class of chemical compounds that have garnered significant interest for their wide range of biological activities. Among these, this compound diterpenes are a noteworthy subgroup. Recent studies have revealed their potential as anti-inflammatory and cytotoxic agents. This guide focuses specifically on the this compound diterpenes identified in J. curcas, presenting a comprehensive summary of their bioactivity and the methodologies employed in their study.

Bioactive this compound Diterpenoids from Jatropha curcas

A recent study by Liang et al. led to the isolation of one new and thirteen known this compound diterpenoids from the whole plant of Jatropha curcas.[1][2] The isolated compounds were evaluated for their inhibitory effects on the NLRP3 inflammasome and for their cytotoxic activities.[1][2]

Data Presentation: Bioactivity of this compound Diterpenes

The following table summarizes the quantitative data on the biological activities of the isolated this compound diterpenes.

| Compound No. | Compound Name | Bioactivity Assay | Cell Line | IC50 (µM) |

| 1 | Unnamed this compound Diterpenoid | Cytotoxicity | RKO colon cancer | 28.7 ± 1.98 |

| 4 | Desoxyrosenonolactone | Cytotoxicity | RKO colon cancer | 32.6 ± 2.81 |

| 5 | 12-hydroxy-13-methoxy podocarpa-9,11,13-trien-3-one | NLRP3 Inflammasome Inhibition | - | 8.1 ± 0.3 |

| 14 | Trigonoreidon A | NLRP3 Inflammasome Inhibition | - | 9.7 ± 0.4 |

Table 1: Summary of quantitative bioactivity data for this compound diterpenes isolated from Jatropha curcas.[1][3]

Experimental Protocols

This section provides a detailed description of the methodologies used for the isolation, structure elucidation, and bioactivity assessment of this compound diterpenes from Jatropha curcas.

Isolation of this compound Diterpenes

The general workflow for the isolation of this compound diterpenes from J. curcas is a multi-step process involving extraction and chromatography.

3.1.1. Plant Material and Extraction

-

Plant Material: The whole plant of Jatropha curcas is collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Separation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether/ethyl acetate to yield several fractions.

-

Semi-preparative HPLC: The fractions are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol/water or acetonitrile/water to afford the pure this compound diterpenes.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the relative and absolute stereochemistry of the molecules.

NLRP3 Inflammasome Inhibition Assay

The inhibitory activity of the isolated this compound diterpenes on the NLRP3 inflammasome is evaluated using a cell-based assay.

3.3.1. Cell Culture and Treatment

-

Cell Line: Mouse bone marrow-derived macrophages (BMDMs) are commonly used for this assay.

-

Priming: Cells are primed with lipopolysaccharide (LPS) for a few hours to induce the expression of NLRP3 and pro-IL-1β.

-

Treatment: The primed cells are then treated with the test compounds (this compound diterpenes) for a specific duration.

-

Activation: The NLRP3 inflammasome is subsequently activated by adding nigericin.

3.3.2. Measurement of IL-1β Release

-

The cell culture supernatants are collected.

-

The concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC50 values are calculated based on the dose-dependent inhibition of IL-1β release.

Conclusion

The this compound diterpenes isolated from Jatropha curcas represent a promising class of natural products with potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the structure-activity relationships of these compounds, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical models.

References

The Chemical Architecture of Rosane Diterpenes: A Technical Guide for Researchers

Introduction

Rosane diterpenes are a class of tricyclic diterpenoids, natural products constructed from four isoprene (B109036) units.[1][2] These compounds are predominantly found in the plant kingdom, with notable occurrences in species such as Jatropha curcas, Euphorbia ebracteolata, and Hugonia castaneifolia.[3][4][5] Possessing a characteristic three-ring carbocyclic skeleton, this compound diterpenes exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and antifungal properties, making them compelling targets for scientific investigation and drug development.[1][3][4] This guide provides an in-depth overview of their core chemical structure, biosynthesis, and the experimental methodologies employed for their isolation and characterization.

Core Chemical Structure and Nomenclature

The foundational structure of this compound diterpenes is the "this compound" skeleton, a tetracyclic system derived from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).[2][6] The IUPAC name for the parent hydrocarbon is (2R,4aR,4bR,8aR,10aR)-2-ethyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene, with the molecular formula C20H36.[2]

The structural diversity within the this compound family arises from various modifications to this core, including the introduction of double bonds, hydroxyl groups, keto groups, and even aromatic rings.[5] For instance, euphebracteolatins C-E, isolated from Euphorbia ebracteolata, showcase variations such as a C-1/C-10 double bond, a keto group at C-7, or an aromatic A-ring.[5] Another example, hugorosenone (B3034745) from Hugonia castaneifolia, is characterized as 3β-hydroxyrosa-1(10),15-dien-2-one.[4]

Data on this compound Diterpenes

The characterization of this compound diterpenes relies heavily on spectroscopic and biological data. The following tables summarize representative quantitative data for this class of compounds.

Table 1: Spectroscopic Data for a Representative this compound Diterpene

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is fundamental for the structural elucidation of these molecules.[5][7]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 150.2 | - |

| 2 | 34.5 | 1.75 (m), 2.10 (m) |

| 3 | 36.8 | 1.60 (m), 1.85 (m) |

| 4 | 33.6 | - |

| 5 | 55.4 | 1.15 (dd, 12.0, 2.0) |

| 6 | 22.1 | 1.50 (m), 1.65 (m) |

| 7 | 30.1 | 1.40 (m), 1.55 (m) |

| 8 | 35.2 | - |

| 9 | 52.8 | 1.25 (m) |

| 10 | 140.5 | - |

| 11 | 25.6 | 1.95 (m), 2.20 (m) |

| 12 | 38.4 | 1.30 (m), 1.70 (m) |

| 13 | 42.1 | 1.80 (m) |

| 14 | 28.9 | 1.60 (m), 1.75 (m) |

| 15 | 148.9 | 4.85 (s), 4.95 (s) |

| 16 | 110.2 | - |

| 17 | 21.5 | 1.05 (s) |

| 18 | 33.5 | 0.85 (s) |

| 19 | 21.8 | 0.90 (s) |

| 20 | 14.5 | 0.95 (s) |

Note: Data is generalized and may vary between specific this compound diterpenes. This table serves as an illustrative example.

Table 2: Biological Activity of Selected this compound Diterpenes

Several this compound diterpenes have been evaluated for their potential therapeutic effects. Their inhibitory concentrations (IC50) against various cell lines are key metrics for drug development professionals.

| Compound | Target/Cell Line | Activity | IC₅₀ (µM) | Reference |

| Euphebracteolatin C | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 14.29 | [5] |

| Euphebracteolatin D | HepG2, HeLa, A549 | Cytotoxicity | 23.69 - 39.25 | [5] |

| Euphebracteolatin E | HepG2, HeLa, A549 | Cytotoxicity | 23.69 - 39.25 | [5] |

| Known Analog 9 | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 12.33 | [5] |

| Compound 5 | NLRP3 Inflammasome | Inhibition | 8.1 ± 0.3 | [3] |

| Compound 14 | NLRP3 Inflammasome | Inhibition | 9.7 ± 0.4 | [3] |

| Hugorosenone | Anopheles gambiae larvae | Larvicidal | - | [4] |

| Hugorosenone | Fungi | Antifungal | - | [4] |

Experimental Protocols

The study of this compound diterpenes involves a multi-step process from isolation to complete structural and biological characterization.

Isolation of this compound Diterpenes from Natural Sources

A general protocol for the extraction and isolation of this compound diterpenes from plant material is as follows:

-

Collection and Preparation: Plant material (e.g., roots, whole plant) is collected, dried, and ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, often using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds. This typically involves:

-

Column Chromatography (CC): Using silica (B1680970) gel or other stationary phases to perform an initial separation of the extract.

-

High-Performance Liquid Chromatography (HPLC): Often used for the final purification of compounds to achieve high purity.

-

Structural Elucidation Methodologies

The definitive structure of an isolated this compound diterpene is determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework. A suite of experiments is typically required:[5]

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the types and numbers of protons and carbons.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the relative stereochemistry by identifying protons that are close in space.

-

-

X-Ray Crystallography: When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the absolute configuration.[3]

-

Electronic Circular Dichroism (ECD): In the absence of a crystal structure, the absolute configuration can often be determined by comparing the experimental ECD spectrum with spectra generated through quantum chemical calculations.[3]

Visualizing Key Pathways and Workflows

Biosynthesis of the Diterpene Skeleton

Diterpenes in plants are biosynthesized from the C20 precursor geranylgeranyl diphosphate (GGPP), which itself is derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[6][8][9] The formation of the diverse diterpene skeletons is initiated by enzymes called diterpene synthases (diTPSs).[6][10]

Caption: Generalized biosynthetic pathway leading to this compound diterpenes.

Experimental Workflow for Characterization

The process of identifying a novel this compound diterpene from a natural source follows a structured experimental pipeline.

Caption: Workflow for isolation and analysis of this compound diterpenes.

Logical Relationship in Structural Analysis

The elucidation of a chemical structure is a process of logical deduction, where data from multiple experiments are integrated to build a complete picture of the molecule.

Caption: Integration of data for complete structure elucidation.

References

- 1. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H36 | CID 9548871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive this compound and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal this compound diterpenes and other constituents of Hugonia castaneifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Rosane Diterpenes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of rosane diterpenes, a class of natural products with a characteristic 5/8/5 tricyclic ring system. This document details the core biosynthetic pathway, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the this compound skeleton and its subsequent modifications. It includes detailed experimental protocols for key enzymatic assays and analytical methods, as well as quantitative data where available, to support further research and development in this field.

Introduction to this compound Diterpenes

This compound diterpenes are a fascinating group of C20 terpenoids produced by various fungi, most notably Trichothecium roseum, from which the class derives its name. These compounds, including rosololactone, rosenonolactone (B1679540), and 7-deoxyrosenonolactone, exhibit a range of biological activities, making them of interest for drug discovery and development. Understanding their biosynthetic pathway is crucial for harnessing their potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway

The biosynthesis of this compound diterpenes begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), derived from the mevalonate (B85504) pathway in fungi. The formation of the characteristic this compound skeleton is a complex process involving cyclization and rearrangement reactions catalyzed by diterpene cyclases, followed by oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs).

Formation of the this compound Skeleton

The initial and committing step in this compound diterpene biosynthesis is the cyclization of the linear precursor, GGPP. This intricate transformation is catalyzed by a bifunctional diterpene synthase (diTPS). The process is initiated by a class II diTPS activity, which involves the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Subsequently, a class I diTPS activity catalyzes the ionization of the diphosphate group and a series of rearrangements, including a crucial 1,10-ring closure and a methyl group migration, to form the tricyclic this compound skeleton.

Diversification by Cytochrome P450s

Following the formation of the core this compound skeleton, a suite of cytochrome P450 monooxygenases (CYPs) introduces oxidative modifications. These enzymes are responsible for the regio- and stereospecific hydroxylations, oxidations, and lactonizations that lead to the diverse array of naturally occurring this compound diterpenes. For instance, the formation of rosololactone and rosenonolactone involves distinct patterns of oxidation on the this compound scaffold. These CYPs typically require a partnering cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[1][2]

Quantitative Data

While specific kinetic parameters for the enzymes directly involved in the biosynthesis of all known this compound diterpenes are not extensively documented in publicly available literature, data from homologous diterpene synthases and cytochrome P450s from fungal pathways can provide valuable reference points for experimental design.

Table 1: Exemplary Kinetic Parameters of Fungal Diterpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Aphidicolan-16β-ol synthase | GGPP | 0.8 ± 0.1 | 0.012 ± 0.001 | Phoma betae | |

| Fusicoccadiene synthase | GGPP | 1.2 ± 0.2 | 0.025 ± 0.002 | Phomopsis amygdali | |

| Miltiradiene synthase | (+)-CPP | 0.5 ± 0.1 | 0.018 ± 0.001 | Salvia miltiorrhiza | [3] |

Table 2: Exemplary Quantitative Yields of Fungal Diterpenoids in Engineered Hosts

| Diterpenoid | Host Organism | Production Titer | Cultivation Condition | Reference |

| Miltiradiene | Saccharomyces cerevisiae | ~115 mg/L | Fed-batch fermentation | [4] |

| Levopimaradiene | Escherichia coli | ~60 mg/L | Shake flask culture | [5] |

| Taxadiene | Saccharomyces cerevisiae | ~1 g/L | Fed-batch fermentation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound diterpene biosynthesis. These protocols are based on established methods for characterizing terpene synthases and cytochrome P450s and can be adapted for the specific enzymes of the this compound pathway.

Heterologous Expression and Purification of a this compound Diterpene Synthase

This protocol describes the expression of a putative this compound diTPS in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a(+))

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Storage Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)

-

Ni-NTA affinity resin

Procedure:

-

Gene Cloning: Synthesize and clone the codon-optimized gene encoding the putative this compound diTPS into the expression vector.

-

Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 18°C and continue to incubate for 16-20 hours.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer.

-

Elute the protein with Elution Buffer.

-

Perform buffer exchange into Storage Buffer using a desalting column.

-

Analyze protein purity by SDS-PAGE.

-

In Vitro Diterpene Synthase Assay

This protocol outlines a method to determine the activity and product profile of a purified this compound diTPS.[6]

Materials:

-

Purified this compound diTPS

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 10% glycerol, 5 mM DTT)

-

Geranylgeranyl diphosphate (GGPP) substrate

-

Alkaline phosphatase

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Enzyme Reaction:

-

In a glass vial, combine 50 µg of purified diTPS with Assay Buffer to a final volume of 490 µL.

-

Initiate the reaction by adding 10 µL of 1 mM GGPP (final concentration 20 µM).

-

Incubate the reaction at 30°C for 2-4 hours.

-

-

Product Extraction:

-

Quench the reaction by adding 50 µL of 1 M EDTA.

-

Add 10 units of alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate any remaining substrate and intermediates.

-

Extract the reaction mixture three times with an equal volume of hexane.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

-

Analysis:

-

Concentrate the hexane extract under a gentle stream of nitrogen.

-

Analyze the product by GC-MS.

-

Identify the product based on its mass spectrum and retention time compared to authentic standards, if available.

-

In Vitro Cytochrome P450 Assay

This protocol describes a method for reconstituting the activity of a CYP involved in this compound diterpene modification.[7]

Materials:

-

Microsomes containing the heterologously expressed CYP and its corresponding CPR, or purified enzymes.

-

Reaction Buffer (100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

This compound diterpene substrate (e.g., a rosadiene intermediate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Ethyl acetate

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the microsomal preparation (or purified CYP and CPR) with the Reaction Buffer.

-

Add the this compound diterpene substrate (dissolved in a minimal amount of DMSO or ethanol) to a final concentration of 10-50 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 30-60 minutes with shaking.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

-

Product Extraction and Analysis:

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by LC-MS/MS.

-

Metabolite Profiling by GC-MS and LC-MS/MS

GC-MS for Volatile and Semi-Volatile Diterpenes: Gas chromatography-mass spectrometry is well-suited for the analysis of less polar diterpenes.

-

Sample Preparation: Fungal cultures are typically extracted with an organic solvent like ethyl acetate. The extract is then dried, redissolved in a suitable solvent (e.g., hexane or ethyl acetate), and may be derivatized (e.g., silylation) to improve the volatility of hydroxylated compounds.[6]

-

GC Conditions: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed with a gradient to separate compounds based on their boiling points.

-

MS Detection: Electron ionization (EI) at 70 eV is standard. Full scan mode is used for identification by library matching, while selected ion monitoring (SIM) can be used for targeted quantification to enhance sensitivity.[8]

LC-MS/MS for a Broader Range of Diterpenoids: Liquid chromatography-tandem mass spectrometry is particularly useful for analyzing more polar and thermally labile diterpenoids.[8][9]

-

Sample Preparation: Similar to GC-MS, but the final extract is dissolved in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

-

LC Conditions: Reversed-phase chromatography with a C18 column is common. A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate, is used for separation.[10][11]

-

MS/MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. Multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for targeted quantification of specific this compound diterpenes.[12]

Conclusion

The biosynthesis of this compound diterpenes represents a complex and elegant example of fungal secondary metabolism. This guide provides a foundational understanding of the pathway and detailed, adaptable protocols for its investigation. While specific quantitative data for all enzymes in this pathway remain to be fully elucidated, the methodologies presented here offer a robust framework for researchers to further explore the enzymology, regulation, and engineering of this compound diterpene production. Such efforts will be crucial for unlocking the full therapeutic and biotechnological potential of this unique class of natural products.

References

- 1. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jeffleenovels.com [jeffleenovels.com]

- 3. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Coexpression of mammalian cytochrome P450 and reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revistas.usp.br [revistas.usp.br]

- 9. researchgate.net [researchgate.net]

- 10. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Rosane Diterpenes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenes are a class of naturally occurring chemical compounds characterized by a specific tricyclic carbon skeleton. Found in a variety of plant species, notably within the families Euphorbiaceae and Lamiaceae, these molecules have garnered significant attention in the scientific community for their diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological activities of this compound diterpenes, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Pharmacological Activities

This compound diterpenes exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. The following sections delve into the specifics of these properties, supported by quantitative data from preclinical studies.

Anti-inflammatory Activity

This compound diterpenes have demonstrated significant potential in modulating inflammatory responses. Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of this compound Diterpenes

| Compound | Assay | Cell Line/Model | Endpoint | IC50 | Reference |

| 19-hydroxy-1(10),15-rosadiene | Nitric Oxide Production | RAW264.7 macrophages | Inhibition of NO production | 2.91 µg/mL | [1] |

| Hugorosenone | Not Specified | Not Specified | Not Specified | Not Specified | |

| Ebraphenol A-D | Not Specified | Not Specified | Not Specified | Not Specified | |

| Various Diterpenes | Nitric Oxide Production | RAW 264.7 macrophages | Inhibition of NO production | 18.8 - 19.2 µM | [2] |

Anticancer Activity

A growing body of evidence suggests that this compound diterpenes possess cytotoxic and antiproliferative properties against various cancer cell lines. These effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound Diterpenes and Related Diterpenoids

| Compound/Extract | Cancer Cell Line(s) | Assay | IC50 | Reference(s) |

| Euphorbia fischeriana Diterpenoids | Various (e.g., MCF-7, HepG2, DU145) | MTT Assay | 4.19–21.64 μM | [3][4] |

| Daphnane Diterpenoid (Daphgenkin A) | SW620, RKO | MTT Assay | 3.0 µM (SW620), 6.5 µM (RKO) | [3] |

| Ingenane Diterpenoid (Euphodeflexin L) | HeLa | MTT Assay | 9.8 µM | [3] |

| Corymbulosin I & K | A549, MDA-MB-231, MCF-7, KB, KB-VIN | Not Specified | 0.45–6.39 μM | [3] |

| Phenolic Diterpene from Oxandra xylopioides | A549, MDA-MB-231, DU145, A2780, A2780-cis | MTT Assay | 51.9–73.3 µM | [5] |

| Euphorbia Diterpenoids | Various | Not Specified | 10-50 µM | [6] |

Antimicrobial Activity

This compound diterpenes have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Table 3: Antimicrobial Activity of this compound and Other Diterpenes

| Compound/Extract | Microorganism(s) | Assay | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Teucrin A & Scordidesin | Various bacteria | Not Specified | 250-500 µg/mL | [7] |

| ent-8(14),15-pimaradien-19-ol | S. salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, L. casei | Broth microdilution | 1.5-4.0 µg/mL | |

| Pimarane-type diterpenes | Dental caries pathogens | Broth microdilution | < 10 µg/mL | [8] |

| Diterpene derivatives | Dental caries pathogens | Not Specified | 2-10 µg/mL | [9] |

Enzyme Inhibitory Activity

Certain this compound diterpenes have been found to inhibit the activity of specific enzymes, such as lipase (B570770), which is a key target in the management of obesity.

Table 4: Enzyme Inhibitory Activity of this compound Diterpenes

| Compound | Enzyme | Assay | IC50 | Ki | Inhibition Type | Reference(s) |

| Aromatic this compound Diterpenoid (Compound 1) | Lipase | in vitro | 1.0 µM | 1.8 µM | Competitive | [10] |

| Ebraphenol E | Lipase | in vitro | 12.5 µM | Not Reported | Not Reported | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide Production Assay

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound diterpene) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition relative to the vehicle control and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cells by measuring their metabolic activity.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

Materials:

-

Cancer cell lines

-

Appropriate cell culture medium with supplements

-

Test compound (this compound diterpene)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Microorganisms: Bacterial and/or fungal strains.

Materials:

-

Microorganism culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound diterpene)

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal

-

Solvent control

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (medium + inoculum + standard drug).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibitory Activity: Lipase Inhibition Assay

Objective: To measure the inhibitory effect of a test compound on pancreatic lipase activity.

Enzyme: Porcine pancreatic lipase.

Materials:

-

Porcine pancreatic lipase solution

-

Substrate solution (e.g., p-nitrophenyl butyrate, pNPB)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound diterpene)

-

Orlistat (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add the Tris-HCl buffer, test compound at various concentrations, and lipase solution to the wells of a 96-well plate.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPB substrate solution.

-

Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 20 minutes) to determine the rate of p-nitrophenol formation.

-

Calculate the percentage of lipase inhibition for each concentration of the test compound compared to the control (without inhibitor).

-

Determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

This compound diterpenes exert their pharmacological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including certain diterpenes, act by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Diterpenes can modulate these pathways, contributing to their anticancer and anti-inflammatory effects.

Caption: Modulation of the MAPK signaling pathway by this compound diterpenes.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation. Its dysregulation is implicated in various inflammatory diseases.

Caption: Inhibition of the NLRP3 inflammasome by this compound diterpenes.

Conclusion

This compound diterpenes represent a promising class of natural products with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections underscores their potential as lead compounds for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating molecules. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies in this exciting field of drug discovery. Further research is warranted to fully elucidate the structure-activity relationships, bioavailability, and in vivo efficacy of this compound diterpenes, paving the way for their potential clinical applications.

References

- 1. Anti-inflammatory diterpene from Thyrsanthera suborbicularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]

- 6. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens [mdpi.com]

- 10. Aromatic this compound diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects against lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ACG Publications - Aromatic this compound-type Diterpenoid with Lipase Inhibitory Effect from Euphorbia ebracteolata and Chemotaxonomic Significance of Diterpenoids [acgpubs.org]

A Comprehensive Review of Rosane Diterpene Research: From Bioactivity to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Rosane diterpenes, a class of tricyclic diterpenoids, are emerging as a significant area of interest in natural product chemistry and drug discovery. Found in a variety of plant species, these compounds exhibit a diverse range of biological activities, including promising anticancer, anti-inflammatory, and antifungal properties. This technical guide provides an in-depth review of the current state of this compound diterpene research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further investigation and development in this field.

Quantitative Bioactivity of this compound Diterpenes

The therapeutic potential of this compound diterpenes is underscored by their potent biological activities. The following tables summarize the available quantitative data on their anticancer, anti-inflammatory, and antifungal effects, providing a comparative overview for researchers.

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| Unnamed this compound Diterpenoid (from Jatropha curcas) | RKO (Colon Cancer) | 28.7 ± 1.98 | [1] |

| Unnamed this compound Diterpenoid (from Jatropha curcas) | RKO (Colon Cancer) | 32.6 ± 2.81 | [1] |

| Phenolic Diterpene (from Oxandra xylopioides) | A549 (Lung) | 51.9 - 73.3 | [2] |

| Phenolic Diterpene (from Oxandra xylopioides) | MDA-MB-231 (Breast) | 51.9 - 73.3 | [2] |

| Phenolic Diterpene (from Oxandra xylopioides) | DU145 (Prostate) | 51.9 - 73.3 | [2] |

| Phenolic Diterpene (from Oxandra xylopioides) | A2780 (Ovarian) | 51.9 - 73.3 | [2] |

| Phenolic Diterpene (from Oxandra xylopioides) | A2780-cis (Ovarian, Cisplatin-resistant) | 51.9 - 73.3 | [2] |

| Compound Name | Activity | IC50/EC50 Value | Reference |

| This compound Diterpenoid 5 (from Jatropha curcas) | NLRP3 Inflammasome Inhibition | IC50: 8.1 ± 0.3 µM | [3] |

| This compound Diterpenoid 14 (from Jatropha curcas) | NLRP3 Inflammasome Inhibition | IC50: 9.7 ± 0.4 µM | [3] |

| 19-hydroxy-1(10),15-rosadiene | Nitric Oxide Production Inhibition | IC50: 2.91 µg/ml | [4] |

| 17-dehydroxysponalactone | Superoxide Anion Generation Inhibition | Significant at 10 µM | [5] |

| 17-dehydroxysponalactone | Elastase Release Inhibition | Significant at 10 µM | [5] |

| Compound Name | Fungal Species | MIC Value | Reference |

| Hugorosenone | Cladosporium sp. | Active (Specific MIC not provided) | [6] |

| 18-hydroxyhugorosenone | Cladosporium sp. | Active (Specific MIC not provided) | [6] |

| 18-hydroxy-3-deoxyhugorosenone | Cladosporium sp. | Active (Specific MIC not provided) | [6] |

Key Experimental Protocols

To aid in the replication and advancement of research, this section provides detailed methodologies for the key experiments cited in the study of this compound diterpenes.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound diterpene compounds

-

Cancer cell lines (e.g., A549, MDA-MB-231, DU145, A2780)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound diterpene compounds in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition Assay

This assay evaluates the ability of this compound diterpenes to inhibit the activation of the NLRP3 inflammasome in macrophages.

Materials:

-

This compound diterpene compounds

-

THP-1 (human monocytic) or bone marrow-derived macrophages (BMDMs)

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Nigericin (B1684572) or ATP

-

ELISA kit for human or mouse IL-1β

-

LDH cytotoxicity assay kit

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

Protocol:

-

Cell Differentiation (for THP-1 cells): Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate them into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

-

Priming (Signal 1): After differentiation, replace the medium with fresh medium and prime the cells with 1 µg/mL LPS for 3-4 hours.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of the this compound diterpene compounds for 1 hour.

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with 5 µM nigericin or 5 mM ATP for 1 hour.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess compound-induced cell death.

-

Data Analysis: Determine the inhibitory effect of the this compound diterpenes on IL-1β secretion and calculate the IC50 values. Normalize the IL-1β data to the LDH data to account for any cytotoxic effects of the compounds.

Antifungal Activity: Bioautography Assay against Cladosporium

This method is used to identify antifungal compounds by their ability to inhibit fungal growth on a TLC plate.

Materials:

-

This compound diterpene compounds or plant extracts

-

TLC plates (silica gel 60 F254)

-

Cladosporium sp. spore suspension

-

Potato Dextrose Broth (PDB) or a suitable growth medium

-

Atomizer/sprayer

-

Incubation chamber

Protocol:

-

Sample Application: Spot the this compound diterpene compounds or plant extracts onto a TLC plate.

-

Chromatogram Development: Develop the TLC plate in an appropriate solvent system to separate the components.

-

Solvent Evaporation: Allow the solvent to evaporate completely from the TLC plate in a fume hood.

-

Fungal Inoculation: Prepare a spore suspension of Cladosporium sp. in a liquid growth medium. Evenly spray the spore suspension onto the surface of the TLC plate using an atomizer.

-

Incubation: Place the inoculated TLC plate in a humidified incubation chamber and incubate at 25-28°C for 2-3 days, or until fungal growth is visible on the plate.

-

Visualization of Inhibition Zones: Observe the TLC plate for clear zones of growth inhibition around the spots of the active compounds. The size of the inhibition zone is indicative of the antifungal activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound diterpenes exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in their activity.

NLRP3 Inflammasome Activation and Inhibition

This compound diterpenes have been shown to inhibit the NLRP3 inflammasome, a key player in the inflammatory response. The following diagram outlines the canonical activation pathway of the NLRP3 inflammasome and the potential points of inhibition by this compound diterpenes.

Caption: NLRP3 inflammasome pathway and inhibition by this compound diterpenes.

General Diterpene-Mediated Anticancer Signaling

While specific pathways for this compound diterpenes are still under investigation, research on other diterpenoids suggests their involvement in key cancer-related signaling cascades, such as the PI3K/Akt/mTOR and NF-κB pathways.

Caption: General anticancer signaling pathways modulated by diterpenes.

Conclusion and Future Directions

This compound diterpenes represent a promising class of natural products with significant therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on:

-

Comprehensive Bioactivity Screening: Expanding the screening of a wider range of this compound diterpenes against diverse cancer cell lines, microbial strains, and inflammatory models to build a more comprehensive structure-activity relationship (SAR) profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound diterpenes to better understand their therapeutic effects.

-

In Vivo Efficacy and Safety: Progressing the most promising compounds to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Chemical Synthesis and Analogue Development: Developing efficient synthetic routes to produce larger quantities of lead compounds and to generate novel analogues with improved potency and selectivity.

By continuing to explore the rich chemical diversity and biological activity of this compound diterpenes, the scientific community can unlock their full potential in the development of novel therapeutics for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal this compound diterpenes and other constituents of Hugonia castaneifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Rosane Diterpenes in Traditional Medicine: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Diterpenes are a class of C20 terpenoid natural products exhibiting a vast array of chemical structures and biological activities. Among these, rosane-type diterpenes, characterized by a distinctive tricyclic carbon skeleton, have emerged as significant bioactive constituents of various medicinal plants. Traditionally, plants from genera such as Euphorbia, Salvia, and Jatropha have been used in folk medicine to treat ailments ranging from inflammation and infections to cancer.[1][2][3][4] Modern phytochemical investigations have identified this compound diterpenes as key contributors to these therapeutic effects. This technical guide provides an in-depth overview of the current research on this compound diterpenes, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation, to support future drug discovery and development efforts.

Biological Activities and Therapeutic Potential

This compound diterpenes exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and enzyme-inhibitory effects. These activities are substantiated by quantitative data from numerous preclinical studies.

Anti-inflammatory Activity

A primary application of plants containing this compound diterpenes in traditional medicine is for the treatment of inflammatory conditions.[4] Scientific studies have validated this use, demonstrating that these compounds can significantly inhibit key inflammatory mediators. For instance, several this compound diterpenes have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophages.[5] Recent research on diterpenoids from Jatropha curcas identified rosanes that possessed potent inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune response.[6][7]

| Compound | Source | Assay | Target/Cell Line | IC50 Value | Reference |

| 19-hydroxy-1(10),15-rosadiene | Thyrsanthera suborbicularis | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 2.91 µg/mL | [5] |

| This compound Diterpenoid (Compound 5) | Jatropha curcas | NLRP3 Inflammasome Inhibition | - | 8.1 ± 0.3 µM | [6][7] |

| This compound Diterpenoid (Compound 14) | Jatropha curcas | NLRP3 Inflammasome Inhibition | - | 9.7 ± 0.4 µM | [6][7] |

Anticancer and Cytotoxic Activity

The cytotoxic potential of diterpenes against various cancer cell lines is a significant area of research.[8][9][10] While much of the focus has been on related abietane (B96969) and kaurane (B74193) diterpenes, rosanes have also been identified as promising anticancer agents.[11] For example, a 6,7-seco-rosane diterpenoid, candidalactone, isolated from Vellozia candida, demonstrated moderate toxicity against DNA repair-deficient mutants of Saccharomyces cerevisiae, suggesting a potential mechanism involving DNA damage.[1] The evaluation of cytotoxicity is a critical first step in assessing anticancer potential.[12]

| Compound | Source | Assay | Target/Cell Line | Activity/IC50 | Reference |

| Candidalactone (6,7-seco-rosane) | Vellozia candida | Yeast Toxicity Assay | DNA repair-deficient S. cerevisiae | Moderate toxicity | [1] |

| Ebraphenol A-D, Ebralactone A | Euphorbia ebracteolata | (Structure Elucidation) | - | - | [13] |

(Note: Quantitative IC50 data for cytotoxicity of specific this compound diterpenes is less prevalent in the provided results compared to other activities. Further specific screening is required.)

Antimicrobial Activity

In traditional medicine, plant extracts are often used to treat infections. Diterpenes are recognized for their broad-spectrum antimicrobial properties.[14][15] Although the search results highlight the antimicrobial effects of other diterpene classes like kauranes and clerodanes more extensively[16][17][18], the presence of rosanes in traditionally used antimicrobial plants suggests they may contribute to the overall effect. The evaluation of their minimum inhibitory concentration (MIC) against various pathogens is a standard method to quantify this activity.[15]

| Compound Class | Source(s) | Target Organisms | MIC Range | Reference |

| Diterpenoids (General) | Plants, Marine Sponges, Fungi | Bacteria (S. aureus, M. tuberculosis), Fungi | 1.2 to >100 µg/mL | [14][15] |

(Note: The table reflects general data on antimicrobial diterpenoids as specific MIC values for this compound-types were not detailed in the initial search results.)

Enzyme Inhibitory Activity

This compound diterpenes have also been found to be potent inhibitors of specific enzymes. A study on aromatic this compound diterpenoids from Euphorbia ebracteolata demonstrated significant inhibitory effects against lipase (B570770), an enzyme involved in fat metabolism.[19] This suggests a potential application in managing obesity or related metabolic disorders.

| Compound | Source | Target Enzyme | Inhibition Model | IC50 / Ki Value | Reference |

| Aromatic this compound (Compound 1) | Euphorbia ebracteolata | Lipase | Competitive | IC50 = 1.0 µM, Ki = 1.8 µM | [19] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound diterpenes are underpinned by their interaction with key cellular signaling pathways. A significant mechanism for their anti-inflammatory action is the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression, including iNOS and COX-2.[20] Furthermore, certain rosanes directly inhibit the assembly and activation of the NLRP3 inflammasome, preventing the maturation and release of pro-inflammatory cytokines like IL-1β.[6][7]

References

- 1. A bioactive seco-rosane diterpenoid from Vellozia candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Diterpenoids from the Aerial Parts of Salvia reuterana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of Salvia officinalis and its components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory diterpene from Thyrsanthera suborbicularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive this compound and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and Chemotherapeutic Potential of Natural Rosin Abietane Diterpenoids and their Synthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]

- 13. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship | MDPI [mdpi.com]

- 14. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Diterpenes: Recent Development From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aromatic this compound diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects against lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]